molecular formula C10H21Cl2N B14597160 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride CAS No. 61171-37-7

4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride

Cat. No.: B14597160
CAS No.: 61171-37-7
M. Wt: 226.18 g/mol
InChI Key: LUUIAXGUORLTRV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with four methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. One common method is the Blanc chloromethylation, which involves the reaction of the piperidine with formaldehyde and hydrogen chloride in the presence of a zinc chloride catalyst . The reaction conditions are usually acidic, and the process is carried out at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is unique due to its piperidine ring structure with four methyl groups, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other chloromethyl-containing compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

61171-37-7

Molecular Formula

C10H21Cl2N

Molecular Weight

226.18 g/mol

IUPAC Name

4-(chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride

InChI

InChI=1S/C10H20ClN.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8,12H,5-7H2,1-4H3;1H

InChI Key

LUUIAXGUORLTRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCl)C.Cl

Origin of Product

United States

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